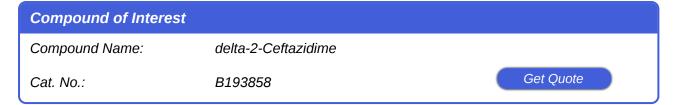


Delta-2-Ceftazidime: A Comprehensive Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-2-Ceftazidime (Δ^2 -Ceftazidime) is a primary degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. It is an inactive isomer formed through the migration of the double bond within the dihydrothiazine ring of the Ceftazidime core structure.[1] The presence of **delta-2-Ceftazidime** is a critical quality attribute for Ceftazidime drug products, as its formation signifies a loss of potency and potential for other degradation pathways. This guide provides a comprehensive overview of the chemical properties, formation, and analytical methodologies related to **delta-2-Ceftazidime**.

Chemical and Physical Properties

Delta-2-Ceftazidime shares the same molecular formula and weight as its parent compound, Ceftazidime, but differs in its chemical structure and biological activity. The key physicochemical properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	(6R,7R)-7-[[(2Z)-2-(2-amino- 1,3-thiazol-4-yl)-2-(2- carboxypropan-2- yloxyimino)acetyl]amino]-8- oxo-3-(pyridin-1-ium-1- ylmethyl)-5-thia-1- azabicyclo[4.2.0]oct-3-ene-2- carboxylate	[2][3]
Synonyms	Δ^2 -Ceftazidime, Ceftazidime Impurity A (EP)	[1]
CAS Number	1000980-60-8	[1][4]
Molecular Formula	C22H22N6O7S2	[2][4]
Molecular Weight	546.58 g/mol	[4]
Appearance	Off-White to Light Brown Solid	[1]
Biological Activity	Antibacterially inactive	[1]

Formation and Degradation Pathway

The formation of **delta-2-Ceftazidime** from Ceftazidime is a result of an isomerization reaction involving the rearrangement of the double bond from the delta-3 (Δ^3) to the delta-2 (Δ^2) position within the cephem nucleus.[1] This transformation is a significant degradation pathway that compromises the integrity and efficacy of the active pharmaceutical ingredient.

The degradation of Ceftazidime is influenced by several factors, including pH, temperature, and light. Studies have shown that Ceftazidime is susceptible to degradation in aqueous solutions under acidic, basic, and neutral conditions.[5][6] The isomerization to **delta-2-Ceftazidime** is a key event in this degradation cascade, which can be followed by other reactions such as hydrolysis of the beta-lactam ring and epimerization at C-6 or C-7.[5][6]

Caption: Isomerization pathway of active Ceftazidime to its inactive delta-2 isomer.



Experimental Protocols: Analytical Methodologies

The separation and quantification of **delta-2-Ceftazidime** from the parent drug and other impurities are primarily achieved by High-Performance Liquid Chromatography (HPLC). The structural similarity between the isomers presents an analytical challenge, necessitating the development of stability-indicating HPLC methods.

Representative HPLC Method

The following table summarizes typical parameters for an HPLC method for the analysis of Ceftazidime and its impurities, including **delta-2-Ceftazidime**. It is important to note that specific parameters may vary and require optimization depending on the analytical instrumentation and specific sample matrix.

Parameter	Typical Value/Condition	Source(s)
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	[7][8]
Mobile Phase A	Aqueous buffer (e.g., phosphate or ammonium acetate)	[7]
Mobile Phase B	Acetonitrile	[7]
Elution Mode	Gradient or Isocratic	[7]
Flow Rate	1.0 - 1.5 mL/min	[7]
Detection Wavelength	254 - 255 nm	[1][7]
Column Temperature	35 °C	[7][8]

Note: The development of a stability-indicating method should involve forced degradation studies to ensure that all significant degradation products are adequately resolved from Ceftazidime and each other.

Caption: A generalized workflow for the analysis of **delta-2-Ceftazidime** in a Ceftazidime sample.



Signaling Pathways

The request for diagrams of signaling pathways involving **delta-2-Ceftazidime** is not applicable. As an antibacterially inactive degradation product, **delta-2-Ceftazidime** is not known to interact with biological targets in a manner that would initiate or modulate cellular signaling pathways. Its significance lies in being an indicator of the chemical stability and purity of the active pharmaceutical ingredient, Ceftazidime, rather than having any pharmacological effect of its own.

Conclusion

Delta-2-Ceftazidime is a critical impurity of Ceftazidime that serves as an important indicator of drug product stability. Its formation through isomerization leads to a loss of antibacterial activity. Robust analytical methods, primarily HPLC, are essential for the monitoring and control of this impurity in pharmaceutical formulations. A thorough understanding of the degradation pathways of Ceftazidime is crucial for the development of stable formulations and for ensuring the safety and efficacy of this important antibiotic.

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